2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide
Description
This compound features a thiazole ring substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide linker at position 2. The acetamide moiety connects to a 2-(1H-indol-1-yl)ethyl group, integrating indole—a heterocycle prevalent in bioactive molecules—into its structure. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs, while the indole-ethyl group could contribute to receptor-binding specificity.
Properties
Molecular Formula |
C23H23N3O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C23H23N3O3S/c1-28-20-8-7-17(13-21(20)29-2)23-25-18(15-30-23)14-22(27)24-10-12-26-11-9-16-5-3-4-6-19(16)26/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,24,27) |
InChI Key |
ASQCMXNTAXWWIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-bromoethylamine to introduce the indole moiety, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can bind to DNA and proteins, affecting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structurally related compounds and their distinguishing features:
Substituent Effects on Bioactivity
- Methoxy vs.
- Indole vs. Simpler Aromatic Groups : The indole-ethyl group may enable π-π stacking or hydrogen bonding with biological targets, a feature absent in compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
- Thiazole vs. Triazole Cores : Thiazole derivatives (target compound) often exhibit antimicrobial activity, while triazole-containing analogs (e.g., ) are associated with broader pharmacological profiles, including antifungal effects .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 3,4-dimethoxy groups likely enhance water solubility compared to chlorinated analogs, which may have higher lipophilicity .
- Bioavailability : The indole moiety may improve membrane permeability, as seen in other indole-containing drugs (e.g., serotonin receptor modulators) .
Research Findings and Implications
While direct studies on the target compound are sparse, insights from analogs suggest:
- Receptor Interactions : Indole derivatives often target serotonin or kinase receptors. The indole-ethyl group in the target compound could modulate similar pathways .
- Synergistic Effects : The combination of thiazole and indole may offer dual mechanisms of action, as seen in hybrid molecules like triazole-indole analogs .
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, an indole moiety, and methoxyphenyl groups, which are known to contribute to various biological properties. The structural complexity allows for interactions with multiple biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 440.55 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Thiazole, Indole, Methoxy |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring thiazole and indole structures. For instance, derivatives of thiazoles have shown significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may act similarly.
Cytotoxicity Studies
A study evaluating related thiazole derivatives demonstrated that compounds with similar scaffolds exhibited IC50 values ranging from 0.23 to 11.4 μM against pancreatic cancer cells. These results indicate a promising avenue for further exploration of the compound's efficacy in cancer therapy .
The proposed mechanisms by which thiazole and indole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Epithelial-to-Mesenchymal Transition (EMT) : By affecting key regulators such as E-cadherin and vimentin, these compounds can inhibit metastasis .
- Targeting Tyrosine Kinases : High-throughput screening has shown that certain thiazole derivatives can inhibit the phosphorylation of tyrosine kinases, which are crucial for cancer cell signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, similar compounds have been evaluated for antimicrobial activity. For example, indole derivatives have shown effectiveness against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broad-spectrum potential .
Study 1: Cytotoxicity Against Pancreatic Cancer Cells
A library of compounds including those similar to our target compound was tested on pancreatic ductal adenocarcinoma (PDAC) cell lines. The study found that specific derivatives exhibited significant antiproliferative activity with IC50 values in the micromolar range. The mechanism was linked to the modulation of EMT markers and inhibition of metalloproteinases .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of indole-based compounds against MRSA. Results indicated that certain modifications in the structure improved efficacy significantly, highlighting the potential for developing new antibiotics based on these frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
